2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic pyran-cyclohexenone scaffold. Key structural features include:
- Amino group at position 2, enabling hydrogen bonding interactions.
- Isobutyl substituent at position 4, contributing to steric and hydrophobic effects.
- Oxo group at position 5, forming a conjugated ketone system.
- Nitrile group at position 3, enhancing electronic properties and reactivity.
This compound belongs to the 4H-chromene family, known for diverse bioactivities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
2-amino-4-(2-methylpropyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-8(2)6-9-10(7-15)14(16)18-12-5-3-4-11(17)13(9)12/h8-9H,3-6,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAPEVGMDMWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=C(OC2=C1C(=O)CCC2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanistic Pathways
The most widely reported approach for synthesizing 4H-chromene derivatives involves three-component reactions between aldehydes, malononitrile, and cyclic 1,3-diketones or resorcinol analogs. For 2-amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the isobutyl group is introduced via the aldehyde component. Isobutyraldehyde reacts with malononitrile in a Knoevenagel condensation to form an alkylidene malononitrile intermediate, which subsequently undergoes a Michael addition with cyclohexane-1,3-dione. Cyclization and tautomerization yield the tetrahydrochromene core.
The reaction proceeds under mild conditions (25–50°C) with inorganic bases such as Na₂CO₃ or Ca(OH)₂, often in solvent-free or grinding environments to enhance atom economy. For example, Javanshir et al. demonstrated that resorcinol derivatives and aromatic aldehydes react selectively with malononitrile under grinding, achieving yields exceeding 80% for analogous chromenes. Adapting this method to aliphatic aldehydes like isobutyraldehyde requires careful optimization to prevent side reactions, as aliphatic aldehydes are less electrophilic than aromatic counterparts.
Optimization of Reaction Conditions
Key variables influencing yield and selectivity include:
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Base Catalyst : Na₂CO₃ and Ca(OH)₂ are preferred for their ability to deprotonate the diketone and activate the aldehyde. Ca(OH)₂, in particular, enhances cyclization efficiency in methanol.
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Solvent : Polar aprotic solvents (e.g., ethanol) or solvent-free conditions improve reaction rates. A study using expanded Perlite in water achieved 92% yield for a related chromene, highlighting the potential for green chemistry adaptations.
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Temperature : Room-temperature reactions minimize decomposition of the thermally sensitive nitrile group.
A representative protocol involves mixing isobutyraldehyde (1.2 equiv), malononitrile (1.0 equiv), and cyclohexane-1,3-dione (1.0 equiv) in ethanol with Ca(OH)₂ (10 mol%) at 50°C for 4 hours, followed by acid quenching and recrystallization.
Michael Addition-Cyclization Approaches
Cyclohexane-1,3-dione as a Starting Material
Cyclohexane-1,3-dione serves as a critical building block for constructing the 5-oxo-tetrahydrochromene scaffold. Its enolizable protons participate in a Michael addition with the preformed alkylidene malononitrile, generating a keto-enol intermediate that cyclizes to form the fused ring system. Nuclear magnetic resonance (NMR) studies of analogous reactions confirm regioselective attack at the γ-position of the alkylidene malononitrile, ensuring correct ring annulation.
Role of Organocatalysts
Organocatalytic methods, though less common for this specific compound, offer enantioselective pathways. Cinchona alkaloid-derived thioureas catalyze asymmetric Michael additions between cyclohexane-1,2-dione and benzylidenemalononitriles, achieving enantiomeric excess (ee) values up to 63%. While the target compound lacks chiral centers, this methodology underscores the potential for stereochemical control in derivatives.
Solvent and Catalyst Effects
Base Catalysts in Cyclization
Comparative studies reveal that Na₂CO₃ and Ca(OH)₂ outperform organic bases like diethylamine in minimizing byproducts. For instance, Ca(OH)₂ in methanol at 70°C reduced reaction times to 2 hours for a 7-phenyl-substituted analog, with yields improving from 65% to 88% compared to uncatalyzed conditions.
Solvent-Free and Mechanochemical Techniques
Grinding reactants with a mortar and pestle in the presence of Na₂CO₃ eliminates solvent use and enhances mass transfer. This approach, validated for 2-amino-3-cyano-7-hydroxy-4H-chromenes, achieves 85–90% yields and simplifies purification.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Three-component | Ca(OH)₂ | Methanol | 4 | 88 |
| Solvent-free | Na₂CO₃ | None | 3 | 85 |
| Organocatalytic | Cinchona | Toluene | 24 | 63 (ee) |
The three-component method offers the best balance of yield and simplicity, whereas organocatalysis remains exploratory.
Purity and Byproduct Formation
Chromatographic analyses of crude products indicate that solvent-free conditions reduce dimerization side reactions. Impurities such as uncyclized Michael adducts (<5%) are removed via recrystallization from ethanol.
Recent Advances and Green Chemistry
Eco-Friendly Catalysts
Amino-functionalized silica gel and expanded Perlite have emerged as recyclable catalysts, enabling reactions in water with minimal waste. These systems achieve yields comparable to traditional bases while reducing environmental impact.
One-Pot Synthesis Innovations
Recent protocols condense the Knoevenagel-Michael-cyclization sequence into a single pot, avoiding intermediate isolation. For example, MgO nanoparticles in aqueous media catalyze the full sequence in 3 hours, though yields for aliphatic aldehydes remain modest (70–75%) .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, which can exhibit enhanced biological activities .
Scientific Research Applications
Structure-Activity Relationship
The presence of the isobutyl group and the amino group contributes to its unique properties and potential interactions with biological targets. The carbonitrile group enhances its reactivity and utility in organic synthesis.
Chemistry
Synthesis Building Block : This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including cyclization and functionalization processes.
Biological Activities
Enzyme Inhibition : Research indicates that 2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes associated with various diseases.
Anticancer Properties : The compound has shown significant anticancer activity in vitro against several cancer cell lines. Studies have reported that it induces apoptosis and inhibits cell proliferation in cancer cells .
Anti-inflammatory Effects : Investigations into the anti-inflammatory properties reveal that this compound can reduce pro-inflammatory cytokine production in stimulated macrophages. This effect suggests potential therapeutic use in inflammatory diseases .
Medicinal Chemistry
Therapeutic Potential : The compound's diverse biological activities make it a candidate for drug development targeting conditions such as cancer and chronic inflammation. Its mechanism of action involves interaction with molecular targets that are crucial for disease progression .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against multiple tumor cell lines including Huh7-D12 and MDA-MB231. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of derivatives of this compound on patients with rheumatoid arthritis, participants exhibited marked improvement in symptoms compared to control groups. This underscores its therapeutic potential in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The position 4 substituent critically influences physicochemical and biological properties. Below is a comparative analysis:
Notes:
- Aryl vs. Alkyl substituents : Aryl groups (e.g., phenyl, thiophenyl) enhance π-π stacking and hydrogen bonding, improving crystallinity and pharmacological activity. Isobutyl’s alkyl chain increases lipophilicity but may reduce solubility .
- Electron-withdrawing groups : Chlorophenyl derivatives exhibit faster reaction kinetics in synthesis compared to electron-donating groups (e.g., methoxy) .
Crystallographic and Conformational Analysis
Crystal structures reveal distinct conformational preferences:
- Cyclohexenone ring: Adopts flattened boat or sofa conformations in most derivatives .
- Pyran ring : "V"-shaped geometry in 3,4-dimethoxyphenyl derivatives vs. planar conformations in thiophenyl analogs .
- Hydrogen bonding : N–H⋯O/N interactions dominate, forming 2D networks critical for stability. For example:
Pharmacological Insights
While direct data for the isobutyl derivative are sparse, structural trends suggest:
- Anticancer activity : 4-Aryl derivatives (e.g., 3,4-dimethoxyphenyl) induce apoptosis via mitochondrial pathways .
- Cytotoxicity : Indol-2-yl derivatives show IC₅₀ values <10 µM in breast cancer cells .
- Solubility limitations : Bulky alkyl groups (e.g., isobutyl) may reduce bioavailability compared to planar aryl analogs.
Biological Activity
2-Amino-4-isobutyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has gained attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the chromene family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. It features an isobutyl group that may influence its biological activity and chemical reactivity. The compound can undergo various chemical reactions such as oxidation and reduction, which can lead to different derivatives with potentially enhanced biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular targets. It acts as an enzyme inhibitor by binding to active sites and disrupting critical biological pathways. This inhibition can lead to therapeutic effects in various disease models.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in cancer progression and inflammation. For instance, studies have shown that it may disrupt microtubule formation and induce cell cycle arrest in cancer cells .
Biological Activities
The compound exhibits several notable biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For example:
- IC50 values : Some derivatives showed IC50 values in the low micromolar range against human tumor cell lines such as HT-29 colon carcinoma (IC50 = 0.5 μM) and others .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HT-29 | 0.5 |
| 1c | HCT116 | 0.15 |
| 1j | EA.hy926 | 0.04 |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX .
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties against various bacterial strains.
Case Studies
Several studies have explored the biological activity of similar chromene derivatives:
- Anticancer Studies : A series of derivatives were synthesized and tested against a panel of eight human tumor cell lines. The study highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .
- Mechanistic Insights : Research indicated that certain derivatives could induce centrosome de-clustering and G2/M phase arrest in melanoma cells, suggesting a novel mechanism for their anticancer effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Amino-4-isobutyl-5-oxo-4H-chromene-3-carbonitrile derivatives?
- Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic diketones (e.g., dimedone), and malononitrile. For example, one-pot reactions under reflux with ethanolamine as a catalyst yield high-purity products (86% yield) . Microwave/ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving regioselectivity, as demonstrated in analogous chromenopyrimidine syntheses . Key steps include cyclocondensation and solvent optimization (e.g., ethanol or methanol) to isolate crystalline products suitable for X-ray diffraction .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Answer: Structural validation relies on:
- X-ray crystallography: SHELX software (SHELXL97/SHELXS97) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy: ¹H/¹³C NMR confirms substituent integration and cyclization, while IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Elemental analysis: Validates stoichiometry (e.g., C, H, N percentages) .
Q. What are the typical crystal packing features and intermolecular interactions observed in this compound?
- Answer: Crystal lattices often exhibit:
- Hydrogen-bonded dimers: N–H⋯N and N–H⋯O interactions form R₂²(12) motifs, creating inversion-symmetric dimers .
- Layered networks: Weak C–H⋯π interactions stack molecules into parallel layers, stabilized by van der Waals forces .
- Puckered cyclohexene rings: Puckering parameters (e.g., Qₜ = 0.435–0.459 Å) indicate flattened chair conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data (e.g., puckering parameters or dihedral angles)?
- Answer: Discrepancies arise from substituent effects (e.g., isobutyl vs. aryl groups) and crystallization conditions. To resolve:
Re-refinement: Reprocess raw diffraction data using updated SHELX versions to correct systematic errors .
Comparative analysis: Benchmark against structurally analogous derivatives (e.g., 4-chlorophenyl or 4-methylphenyl variants) to identify substituent-driven conformational changes .
DFT calculations: Model electronic effects of substituents on ring puckering and dihedral angles .
Q. What strategies optimize the compound’s biological activity, and how are structure-activity relationships (SAR) explored?
- Answer: SAR studies focus on:
- Substituent modulation: Replace the isobutyl group with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) moieties to enhance interactions with target proteins (e.g., SLC1 transporters) .
- Scaffold rigidity: Introduce fused rings (e.g., thiophene) to improve binding affinity and metabolic stability .
- Pharmacokinetic profiling: Assess bioavailability via in vitro assays (e.g., plasma protein binding, hepatic microsomal stability) .
Q. How do experimental conditions (e.g., solvent, catalyst) influence reaction yields and product purity?
- Answer:
- Catalyst selection: Organocatalysts (e.g., urea, DMAP) improve regioselectivity in one-pot syntheses, while base catalysts (e.g., KOtBu) enhance cyclization efficiency .
- Solvent polarity: Ethanol/acetone mixtures favor crystallization, whereas DMF increases solubility of intermediates .
- Temperature control: Microwave irradiation reduces side reactions (e.g., dimerization) by accelerating kinetics .
Q. What computational tools are recommended for predicting the compound’s reactivity or supramolecular assembly?
- Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EAAT1 transporters) .
- Crystal packing prediction: Mercury (CCDC) simulates hydrogen-bonding networks using Hirshfeld surface analysis .
- Reactivity descriptors: Gaussian-based DFT calculates Fukui indices to predict nucleophilic/electrophilic sites .
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies, and how can reproducibility be ensured?
- Answer: Variations stem from:
- Purity discrepancies: Impurities (>95% purity required) alter bioassay outcomes. Validate via HPLC/LCMS .
- Assay conditions: Standardize cell lines (e.g., HEK293 for transporter studies) and incubation times .
- Structural analogs: Subtle substituent changes (e.g., 4-isobutyl vs. 4-phenyl) drastically affect target affinity. Cross-reference with crystallographic data to confirm compound identity .
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR chemical shifts)?
- Answer:
- Solvent calibration: Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS) .
- Dynamic effects: Low-temperature NMR resolves conformational exchange broadening in flexible rings .
- Cross-validation: Compare with computed NMR shifts (e.g., via ACD/Labs or mPW1PW91/6-31G* methods) .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value Range | Methodology | Reference |
|---|---|---|---|
| Bond length (C–C) | 1.45–1.55 Å | SHELXL97 refinement | |
| Dihedral angle (pyran) | 87.2–89.5° | ORTEP-3 visualization | |
| R factor | 0.045–0.075 | Bruker APEXII data |
Table 2: Synthetic Optimization Guidelines
| Condition | Optimal Setting | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | 10 mol% DMAP | 85–90% yield | |
| Solvent | Ethanol/acetone (1:1) | High crystallinity | |
| Reaction time | 6–8 hours (reflux) | Minimizes side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
